N-(5-Formyl-2-methylphenyl)acetamide
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Overview
Description
N-(5-Formyl-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol. It is used in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes.
Preparation Methods
The synthesis of N-(5-Formyl-2-methylphenyl)acetamide typically involves the reaction of 5-formyl-2-methylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then purified through recrystallization to obtain the final product.
Chemical Reactions Analysis
N-(5-Formyl-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N-(5-Formyl-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Formyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
N-(5-Formyl-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-(5-Formyl-2-methoxyphenyl)acetamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-(5-Formyl-2-fluorophenyl)acetamide: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(5-formyl-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUIFVPXYYAAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493987 |
Source
|
Record name | N-(5-Formyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63913-25-7 |
Source
|
Record name | N-(5-Formyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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